An In-Depth Technical Guide to Z-Val-Phe-OH: Chemical Properties, Structure, and Applications
An In-Depth Technical Guide to Z-Val-Phe-OH: Chemical Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Benzyloxycarbonyl-L-valyl-L-phenylalanine, commonly abbreviated as Z-Val-Phe-OH, is a pivotal dipeptide derivative that serves as a cornerstone in modern peptide chemistry and pharmaceutical development. Its unique structural features, conferred by the N-terminal benzyloxycarbonyl (Z) protecting group and the constituent valine and phenylalanine residues, render it an invaluable building block for the synthesis of complex peptides and peptidomimetics. This guide provides a comprehensive technical overview of Z-Val-Phe-OH, encompassing its chemical and physical properties, detailed structural elucidation, established synthesis protocols, and key applications in biomedical research. Particular emphasis is placed on its role in the development of therapeutic agents, including enzyme inhibitors and bioactive peptides targeting a range of pathological conditions.
Introduction: The Strategic Importance of Z-Val-Phe-OH
In the intricate landscape of peptide synthesis, the choice of building blocks is paramount to achieving the desired sequence, purity, and biological activity. Z-Val-Phe-OH has emerged as a strategic dipeptide for several key reasons:
-
Stereochemical Integrity: The benzyloxycarbonyl (Z) group provides robust protection of the N-terminal amine, minimizing the risk of racemization during peptide coupling reactions.
-
Enhanced Stability and Solubility: The unique combination of the bulky Z-group and the hydrophobic side chains of valine and phenylalanine influences the solubility and conformational properties of the growing peptide chain.[1][2]
-
Bioactivity of Derivatives: The valine-phenylalanine sequence is found in numerous bioactive peptides and is a key recognition motif for various enzymes. Consequently, derivatives of Z-Val-Phe-OH, such as its aldehyde form (Z-Val-Phe-H), have been identified as potent inhibitors of enzymes like calpains and γ-secretase, implicating them in therapeutic areas such as neurodegenerative diseases and cancer.[1][3]
This guide will delve into the core chemical principles and practical methodologies that underpin the effective utilization of Z-Val-Phe-OH in a research and development setting.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of Z-Val-Phe-OH is essential for its handling, storage, and application in synthesis.
Identifiers and General Properties
| Property | Value | Source(s) |
| IUPAC Name | (2S)-2-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]-3-phenylpropanoic acid | [4] |
| Synonyms | N-Benzyloxycarbonyl-L-valyl-L-phenylalanine, Z-L-Valyl-L-phenylalanine, Cbz-Val-Phe-OH | [4] |
| CAS Number | 19542-51-9 | [4] |
| Molecular Formula | C₂₂H₂₆N₂O₅ | [4] |
| Molecular Weight | 398.46 g/mol | [4] |
| Appearance | White to off-white powder | [5] |
| Melting Point | 173-177 °C | [5] |
Structural Representation
The chemical structure of Z-Val-Phe-OH is fundamental to its reactivity and function.
Caption: 2D structure of Z-Val-Phe-OH.
Spectroscopic Data (Predicted)
While experimental spectra are ideal, predicted data can provide valuable guidance for characterization.
-
¹H NMR (Predicted): Key signals would include aromatic protons from the Z-group and phenylalanine side chain (approx. 7.0-7.5 ppm), the benzylic protons of the Z-group (approx. 5.0 ppm), the α-protons of the amino acid residues (approx. 4.0-4.5 ppm), and the aliphatic protons of the valine side chain (approx. 0.8-2.2 ppm).[4][6]
-
¹³C NMR (Predicted): Expected signals include the carbonyl carbons (approx. 170-175 ppm), aromatic carbons (approx. 125-140 ppm), α-carbons (approx. 50-60 ppm), and aliphatic carbons of the valine side chain (approx. 18-30 ppm).[4][7]
-
FT-IR: Characteristic peaks would be observed for N-H stretching (amide, approx. 3300 cm⁻¹), C=O stretching (urethane and amide carbonyls, approx. 1630-1730 cm⁻¹), and aromatic C-H and C=C vibrations.[8][9]
Synthesis of Z-Val-Phe-OH
The synthesis of Z-Val-Phe-OH is typically achieved through a solution-phase peptide coupling reaction. A common and effective method involves the use of a carbodiimide coupling agent, such as N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC-HCl), in conjunction with an activating agent like 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure to suppress racemization and improve coupling efficiency.[1]
Reaction Scheme
Caption: General synthesis workflow for Z-Val-Phe-OH.
Detailed Experimental Protocol (Solution-Phase)
This protocol describes a robust method for the synthesis of Z-Val-Phe-OH.
Materials:
-
Z-L-Valine (Z-Val-OH)
-
L-Phenylalanine methyl ester hydrochloride (H-Phe-OMe·HCl)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC-HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Activation of Z-Val-OH:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Z-Val-OH (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM or a mixture of DCM/DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add EDC-HCl (1.1 eq) to the cooled solution and stir for 15-20 minutes. The solution will typically turn from colorless to yellow.[1]
-
-
Coupling Reaction:
-
In a separate flask, suspend H-Phe-OMe·HCl (1.0 eq) in anhydrous DCM.
-
Add DIPEA (1.1 eq) to neutralize the hydrochloride salt and stir for 10-15 minutes at room temperature.
-
Add the neutralized H-Phe-OMe solution to the activated Z-Val-OH solution at 0 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
-
Work-up and Purification of the Intermediate (Z-Val-Phe-OMe):
-
Dilute the reaction mixture with EtOAc.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude Z-Val-Phe-OMe.
-
Purify the crude product by flash column chromatography on silica gel if necessary.
-
-
Saponification (Hydrolysis) of the Methyl Ester:
-
Dissolve the purified Z-Val-Phe-OMe in a mixture of THF and water.
-
Cool the solution to 0 °C and add a solution of LiOH (1.5 eq) or NaOH (1.5 eq) in water dropwise.
-
Stir the reaction at room temperature and monitor for the disappearance of the starting material by TLC.
-
Once the reaction is complete, acidify the mixture to pH 2-3 with 1 M HCl at 0 °C.
-
-
Final Work-up and Isolation of Z-Val-Phe-OH:
-
Extract the product with EtOAc.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield Z-Val-Phe-OH as a white solid.
-
Applications in Research and Drug Development
Z-Val-Phe-OH is a versatile tool with broad applications, primarily as a building block in the synthesis of more complex peptides and as a precursor to potent enzyme inhibitors.
Solid-Phase Peptide Synthesis (SPPS)
Z-Val-Phe-OH can be incorporated into SPPS workflows, although the use of dipeptides in SPPS requires careful consideration of coupling conditions to ensure high efficiency.
Illustrative SPPS Workflow for Incorporating Z-Val-Phe-OH:
Caption: SPPS workflow incorporating Z-Val-Phe-OH.
Key Considerations for SPPS:
-
Coupling Reagents: Standard coupling reagents such as HBTU/DIPEA or DIC/Oxyma are effective for coupling Z-Val-Phe-OH to the resin-bound peptide.[10]
-
Double Coupling: Due to the steric hindrance of the dipeptide, a double coupling step may be necessary to ensure complete reaction.
-
Monitoring: The completion of the coupling reaction should be monitored using a qualitative method such as the Kaiser test.[11]
Enzyme Inhibition
The valine-phenylalanine motif is recognized by several classes of proteases. Derivatives of Z-Val-Phe-OH have shown significant inhibitory activity against enzymes implicated in various diseases.
-
Calpain Inhibition: The aldehyde derivative, Z-Val-Phe-H (also known as MDL28170), is a potent, cell-permeable inhibitor of calpain I and II.[1][3] Calpains are calcium-dependent cysteine proteases involved in neurodegenerative diseases like Alzheimer's and Parkinson's, as well as ischemic injury.[12][13] Inhibition of calpain by Z-Val-Phe-H and related compounds has been shown to be neuroprotective in various models.[14][15]
-
Cathepsin Inhibition: Peptides containing the Phe-Arg sequence are common substrates for cathepsins.[16][17] While Z-Val-Phe-OH itself is not a direct cathepsin inhibitor, it serves as a valuable scaffold for the synthesis of more complex peptidomimetics that can target these cysteine proteases, which are involved in cancer progression and immune disorders.[16][18]
-
γ-Secretase Inhibition: Z-Val-Phe-H has also been identified as a γ-secretase inhibitor.[1] This enzyme is a key player in the generation of amyloid-β peptides, which are central to the pathology of Alzheimer's disease.[19][20][21] This highlights the potential of Z-Val-Phe-OH derivatives in the development of therapeutics for this devastating neurodegenerative disorder.
Synthesis of Bioactive Peptides
Z-Val-Phe-OH is a crucial building block for the synthesis of various bioactive peptides, including those with anti-cancer properties. The incorporation of this dipeptide can influence the conformational stability and biological activity of the final peptide product.[20][22][23]
Conclusion
Z-Val-Phe-OH is a compound of significant utility and versatility in the fields of peptide chemistry and drug discovery. Its robust chemical properties, coupled with the biological relevance of its constituent amino acids, make it an indispensable tool for the synthesis of complex peptides and the development of novel therapeutic agents. The protocols and applications outlined in this guide provide a solid foundation for researchers to effectively harness the potential of Z-Val-Phe-OH in their scientific endeavors. As our understanding of the molecular basis of disease continues to grow, the strategic application of well-defined building blocks like Z-Val-Phe-OH will undoubtedly play a crucial role in the future of medicine.
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